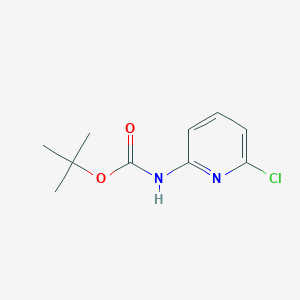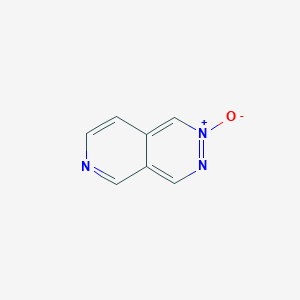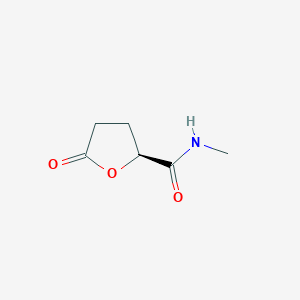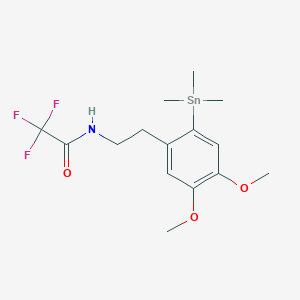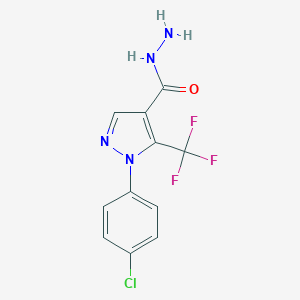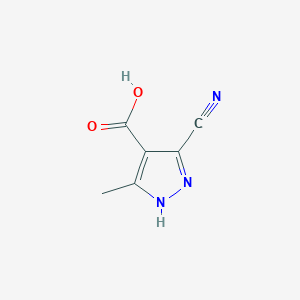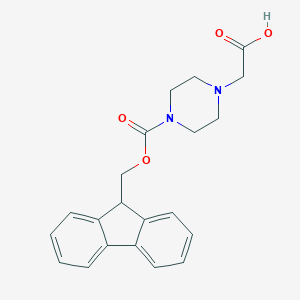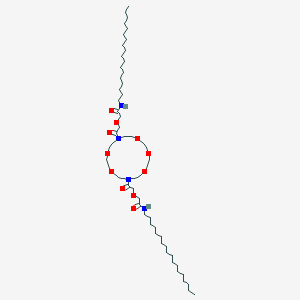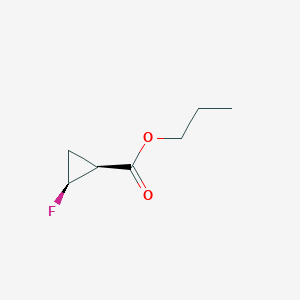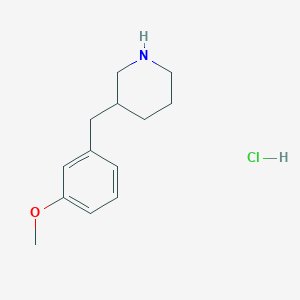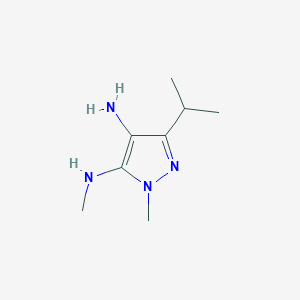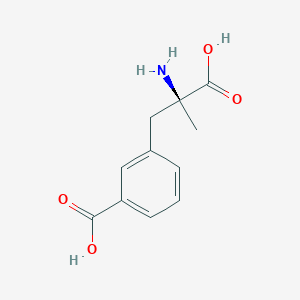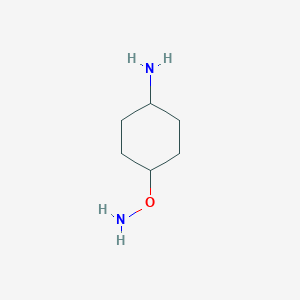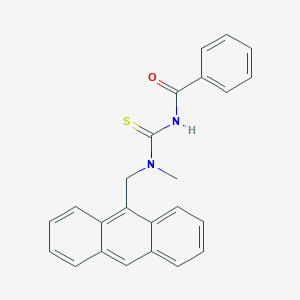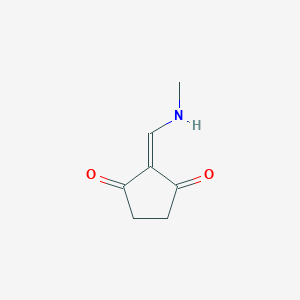
2-(Methylaminomethylidene)cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylaminomethylidene)cyclopentane-1,3-dione, also known as MAMD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MAMD is a cyclic imine that contains a methylamino group and a carbonyl group, which makes it a versatile intermediate for the synthesis of a variety of biologically active compounds.
Mechanism Of Action
The mechanism of action of 2-(Methylaminomethylidene)cyclopentane-1,3-dione is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amino acids and thiols. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has been shown to form covalent adducts with cysteine residues in proteins, which may explain its neurotoxic effects.
Biochemical And Physiological Effects
2-(Methylaminomethylidene)cyclopentane-1,3-dione has been shown to have potent neurotoxic effects in vitro and in vivo. It has been demonstrated to inhibit the function of nicotinic acetylcholine receptors, which are involved in neurotransmission. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has also been shown to induce oxidative stress and apoptosis in neuronal cells. However, the exact biochemical and physiological effects of 2-(Methylaminomethylidene)cyclopentane-1,3-dione are still under investigation.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Methylaminomethylidene)cyclopentane-1,3-dione in lab experiments include its high reactivity, which allows for the synthesis of a variety of biologically active compounds, and its potential as a building block for the construction of supramolecular structures. However, the limitations of using 2-(Methylaminomethylidene)cyclopentane-1,3-dione include its neurotoxicity, which makes it difficult to work with, and its potential to form covalent adducts with proteins, which may interfere with experimental results.
Future Directions
For research on 2-(Methylaminomethylidene)cyclopentane-1,3-dione include the development of new synthetic methods for its preparation, the investigation of its potential as a ligand for metal ions, and the exploration of its biological activity in vivo. 2-(Methylaminomethylidene)cyclopentane-1,3-dione may also be used as a tool for the study of nicotinic acetylcholine receptors and their role in neurotransmission. Additionally, the development of 2-(Methylaminomethylidene)cyclopentane-1,3-dione-based sensors for the detection of nucleophiles may have applications in the field of chemical sensing.
Synthesis Methods
The synthesis of 2-(Methylaminomethylidene)cyclopentane-1,3-dione can be achieved by the condensation of cyclopentanone with methylamine in the presence of acetic acid. The resulting product is a yellow solid that can be purified by recrystallization from ethanol. The yield of 2-(Methylaminomethylidene)cyclopentane-1,3-dione can be improved by using excess methylamine and by refluxing the reaction mixture for a longer period of time.
Scientific Research Applications
2-(Methylaminomethylidene)cyclopentane-1,3-dione has been studied for its potential applications in the synthesis of biologically active compounds such as amino acids, peptides, and alkaloids. It has also been investigated as a ligand for metal ions and as a building block for the construction of supramolecular structures. 2-(Methylaminomethylidene)cyclopentane-1,3-dione has been used as a precursor for the synthesis of cyclic imine toxins, which are potent neurotoxins that target nicotinic acetylcholine receptors.
properties
CAS RN |
193472-62-7 |
|---|---|
Product Name |
2-(Methylaminomethylidene)cyclopentane-1,3-dione |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-hydroxy-2-(methyliminomethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9NO2/c1-8-4-5-6(9)2-3-7(5)10/h4,9H,2-3H2,1H3 |
InChI Key |
WUIWOXSPCNAGIR-UHFFFAOYSA-N |
SMILES |
CN=CC1=C(CCC1=O)O |
Canonical SMILES |
CNC=C1C(=O)CCC1=O |
synonyms |
1,3-Cyclopentanedione, 2-[(methylamino)methylene]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



